4'-Ethoxy-2,4,6-trinitrodiphenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Ethoxy-2,4,6-trinitrodiphenylamine is an organic compound with the molecular formula C14H12N4O7 It is a derivative of diphenylamine, where the phenyl rings are substituted with ethoxy and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethoxy-2,4,6-trinitrodiphenylamine typically involves the nitration of 4’-ethoxydiphenylamine. The process can be summarized as follows:
Nitration Reaction: The starting material, 4’-ethoxydiphenylamine, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions of the phenyl rings.
Purification: The crude product is purified using recrystallization techniques to obtain pure 4’-Ethoxy-2,4,6-trinitrodiphenylamine.
Industrial Production Methods
In an industrial setting, the production of 4’-Ethoxy-2,4,6-trinitrodiphenylamine may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Ethoxy-2,4,6-trinitrodiphenylamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as halides, under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Major Products Formed
Reduction: 4’-Ethoxy-2,4,6-triaminodiphenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding nitroso or nitro derivatives.
Scientific Research Applications
4’-Ethoxy-2,4,6-trinitrodiphenylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Ethoxy-2,4,6-trinitrodiphenylamine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with biological macromolecules. The ethoxy group influences its solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4’-Methoxy-2,4,6-trinitrodiphenylamine
- 4’-Ethyl-2,4,6-trinitrodiphenylamine
- 4’-Propoxy-2,4,6-trinitrodiphenylamine
Uniqueness
4’-Ethoxy-2,4,6-trinitrodiphenylamine is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The ethoxy group enhances its solubility in organic solvents and influences its reactivity in various chemical reactions.
Properties
Molecular Formula |
C14H12N4O7 |
---|---|
Molecular Weight |
348.27 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C14H12N4O7/c1-2-25-11-5-3-9(4-6-11)15-14-12(17(21)22)7-10(16(19)20)8-13(14)18(23)24/h3-8,15H,2H2,1H3 |
InChI Key |
PZNVQJOUPMBBBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.